2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a boron-containing heterocyclic compound with the molecular formula C₁₅H₂₀BNO₃ (molecular weight: 273.14 g/mol). It features a 3,4-dihydroisoquinolinone core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 6. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . Its boronate group enables efficient coupling with aryl halides, while the dihydroisoquinolinone core contributes to structural diversity in drug design.
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-6-11-8-9-18(5)14(19)13(11)10-12/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPKMFBKRCQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122592 | |
| Record name | 3,4-Dihydro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313399-69-7 | |
| Record name | 3,4-Dihydro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313399-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, core structures, or functional groups. Key distinctions include reactivity, physical properties, and applications.
Positional Isomers
a. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 376584-30-4)
- Structural Difference : The boronate group is at position 6 instead of 7.
- Impact : Altered regiochemistry affects electronic distribution and steric accessibility during cross-coupling reactions. This isomer may exhibit lower reactivity in certain coupling conditions due to proximity to the ketone group .
- Molecular Formula: Identical (C₁₅H₂₀BNO₃), but distinct NMR profiles (e.g., aromatic proton shifts).
b. 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 922718-57-8)
- Structural Difference: The boronate is at position 6, and the core is fully saturated (tetrahydroisoquinoline).
- The methyl group at position 2 enhances steric hindrance, slowing coupling kinetics .
Core Structure Variants
a. 3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,5-benzodioxepin (CAS 1467057-46-0)
- Structural Difference: Replaces dihydroisoquinolinone with a benzodioxepin ring.
- Impact : The oxygen-rich core increases polarity and aqueous solubility. However, the lack of a ketone group limits hydrogen-bonding interactions in drug-receptor binding .
- Molecular Formula : C₁₅H₂₁BO₄ (higher oxygen content).
b. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- Impact : Planar aromatic structure enhances π-π stacking in solid-state packing but may reduce solubility. Higher conjugation increases stability in acidic conditions .
Functional Group Analogs
a. Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Indole-3-Carboxylate (CAS 919119-66-7)
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the dioxaborolane moiety. Key steps include:
- Substrate Preparation: Start with a halogenated dihydroisoquinolinone precursor (e.g., bromo or iodo derivatives).
- Borylation: React with bis(pinacolato)diboron (B₂Pin₂) or a pinacol boronic ester derivative under inert conditions.
- Catalysis: Use PdCl₂ or Pd(PPh₃)₄ (0.5–5 mol%) with a base (e.g., K₃PO₄) in solvents like ethanol or THF .
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradients) isolates the product .
Critical Parameters:
- Catalyst loading and solvent polarity significantly affect yield.
- Temperature (70–80°C) and reaction time (12–24 hrs) are optimized via TLC monitoring .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (DMF, THF) enhance boronate stability, while ethanol improves coupling efficiency .
- Catalyst Selection: PdCl₂(dppf) may reduce side reactions compared to Pd(PPh₃)₄ in sterically hindered systems .
- Base Compatibility: Weak bases (K₂CO₃) minimize decomposition of acid-sensitive intermediates .
- Additives: Ligands like SPhos or XPhos improve regioselectivity in challenging substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
